N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide
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Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been known to exhibit a wide range of biological activities .
Mode of Action
Benzofuran derivatives have been reported to exhibit antimicrobial and antioxidant activities . The introduction of a hydroxyl group at the carbonyl carbon enhances the antioxidant property, while the antimicrobial activity decreases .
Biochemical Pathways
It’s worth noting that benzofuran derivatives have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Pharmacokinetics
Result of Action
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects in different types of cancer cells .
Action Environment
It’s worth noting that the activity of similar compounds has been maintained at different temperatures and ph levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method for constructing benzofuran rings is through the cyclization of o-hydroxyacetophenones under basic conditions
Cyclization of o-hydroxyacetophenones: This step involves the reaction of o-hydroxyacetophenones with a base, such as sodium hydroxide, to form the benzofuran ring.
Introduction of the propan-2-yl group: The benzofuran derivative is then reacted with a suitable alkylating agent, such as 2-bromopropane, under basic conditions to introduce the propan-2-yl group.
Formation of the bromobenzamide moiety: Finally, the compound is reacted with 2-bromobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The bromine atom in the bromobenzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.
Substitution: Substituted derivatives with nucleophiles replacing the bromine atom.
Scientific Research Applications
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide has several scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: A related compound with a similar benzofuran core but different substituents.
5-phenyl-1-benzofuran-2-yl derivatives: Compounds with a benzofuran core and phenyl substituents, known for their antimicrobial activities.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide is unique due to the presence of the bromobenzamide moiety, which may confer distinct biological activities and chemical reactivity compared to other benzofuran derivatives. Its specific combination of functional groups makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-bromobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2/c1-12(20-18(21)15-7-3-4-8-16(15)19)10-14-11-13-6-2-5-9-17(13)22-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXGROGQYOFGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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